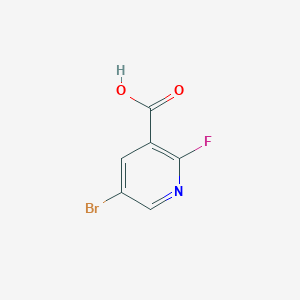

5-Bromo-2-fluoronicotinic acid

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules and functional materials. rsc.orgnih.gov As a nitrogen-bearing heterocycle, it is a key component in over 7000 existing drug molecules. enpress-publisher.com The presence of the nitrogen atom in the aromatic ring imparts distinct electronic properties, influencing the molecule's polarity, basicity, and ability to participate in hydrogen bonding. enpress-publisher.com This makes the pyridine scaffold a "privileged scaffold" in medicinal chemistry, frequently incorporated into drugs approved by the U.S. Food and Drug Administration (FDA). rsc.orgresearchgate.net Its versatility allows for the synthesis of a diverse range of derivatives with varied therapeutic applications, from antibacterial to anticancer agents. nih.govresearchgate.netdovepress.com

Role of Halogenation in Modulating Chemical Reactivity and Biological Activity

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule, is a powerful tool in organic and medicinal chemistry. numberanalytics.comallen.in The incorporation of halogens can dramatically alter a compound's physical and chemical properties, including its reactivity, solubility, and stability. numberanalytics.com In the context of medicinal chemistry, halogenation is particularly crucial as it can significantly impact a molecule's biological activity. numberanalytics.comtaylorandfrancis.com The introduction of a halogen can affect a drug's pharmacokinetics, bioavailability, and how it binds to its target. allen.intaylorandfrancis.com For example, fluorinated compounds have shown significant contributions in the development of new drugs, including those recommended for various medical conditions. nih.gov

Overview of Nicotinic Acid Derivatives in Medicinal Chemistry

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. ontosight.aiacs.orgchemistryjournal.net While nicotinic acid itself is used to manage high levels of fats in the blood, its use can be limited by side effects. chemistryjournal.netresearchgate.net Consequently, researchers have developed a multitude of nicotinic acid derivatives to enhance efficacy and explore new therapeutic applications. researchgate.net These derivatives have shown promise in treating a variety of conditions, including pneumonia, kidney diseases, and even Alzheimer's disease. chemistryjournal.netresearchgate.net The modification of the nicotinic acid structure, often through halogenation, allows for the fine-tuning of its biological properties, leading to the discovery of novel therapeutic agents. acs.orgjst.go.jp

Historical Context of 5-Bromo-2-fluoronicotinic Acid Research

The development of polysubstituted pyridine derivatives like this compound is a result of the progression of synthetic methodologies in heterocyclic chemistry. The foundational synthesis of nicotinic acid itself dates back to 1867. smolecule.com Over time, advancements in halogenation techniques, especially for electron-deficient rings like pyridine, paved the way for the creation of more complex, multi-halogenated compounds. smolecule.com While specific historical details on the initial synthesis of this compound are not extensively documented in public literature, its emergence is tied to the increasing demand for novel building blocks in drug discovery and materials science. The unique substitution pattern of a bromine atom at the 5-position and a fluorine atom at the 2-position of the nicotinic acid core makes it a valuable intermediate for creating a variety of more complex molecules. chemicalbook.com Research into its crystallographic structure has provided insights into its molecular geometry. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGXRWXIIOSMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641049 | |

| Record name | 5-Bromo-2-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29241-66-5 | |

| Record name | 5-Bromo-2-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-fluoropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Manufacturing of 5 Bromo 2 Fluoronicotinic Acid

The synthesis of 5-Bromo-2-fluoronicotinic acid typically involves multi-step processes starting from simpler pyridine (B92270) derivatives. A common strategy involves the halogenation of a pre-existing nicotinic acid or a related precursor. For instance, a synthetic route could involve the bromination of a fluorinated nicotinic acid derivative.

One documented method for obtaining crystals of this compound involves dissolving the compound in a mixture of tetrahydrofuran (B95107) (THF) and double-distilled water. researchgate.net After stirring and filtration, the filtrate is allowed to evaporate at room temperature, yielding colorless block crystals. researchgate.net

Chemical Reactivity and Derivatization of 5 Bromo 2 Fluoronicotinic Acid

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing the pyridine core of 5-bromo-2-fluoronicotinic acid. The reactivity of the two halogen substituents is not identical; the position of the halogen significantly influences its susceptibility to displacement by a nucleophile.

The bromine atom at the C-5 position is generally less reactive towards nucleophilic aromatic substitution compared to substituents at the C-2 or C-6 positions of the pyridine ring. However, under forcing conditions or with highly reactive nucleophiles, displacement of the bromide can occur. For related brominated nicotinic acids, substitution of the bromine by nucleophiles like thiomethoxide has been reported, showcasing the leaving-group ability of bromine. In the context of this compound, this position is more commonly targeted for metal-catalyzed cross-coupling reactions rather than direct SNAr.

The fluorine atom at the C-2 position is significantly activated towards nucleophilic aromatic substitution. Its position ortho to the ring nitrogen atom, combined with its high electronegativity, makes the C-2 carbon highly electrophilic and thus a prime target for nucleophilic attack. This enhanced reactivity allows for selective displacement of the fluoride (B91410) ion by various nucleophiles, such as amines.

For instance, the synthesis of 2-[(1H-pyrrolo[2,3-b]pyridin-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate, is achieved by coupling building blocks, a reaction that involves the displacement of a halogen at the 2-position of a nicotinic acid derivative by an amine. researchgate.net This type of selective substitution is a valuable strategy, as the more robust C-Br bond at the 5-position remains intact, available for subsequent transformations like cross-coupling reactions. ossila.com

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety at the C-3 position readily undergoes standard acid-catalyzed transformations, providing another avenue for derivatization. These reactions are crucial for modifying the compound's solubility, creating linking points for larger molecules, or synthesizing specific target structures like esters and amides.

This compound can be converted to its corresponding esters through reaction with an alcohol under acidic conditions or via an acid chloride intermediate. smolecule.comchemicalbook.com The resulting esters, such as methyl or ethyl 5-bromo-2-fluoronicotinate, are often used in subsequent reactions, particularly cross-coupling, as the ester group can offer improved solubility in organic solvents compared to the free carboxylic acid. For example, the ethyl ester of the parent 5-bromonicotinic acid is a known substrate for Sonogashira coupling reactions.

| Reactant | Reagent/Conditions | Product |

| This compound | Alcohol (e.g., Ethanol), Acid catalyst | Ethyl 5-bromo-2-fluoronicotinate |

| 5-Bromonicotinic acid | Diazomethane in ether | Methyl 5-bromonicotinate |

This table presents examples of esterification reactions.

The formation of amides from this compound is another common and important transformation, often accomplished by first activating the carboxylic acid (e.g., forming an acid chloride) followed by reaction with a primary or secondary amine. researchgate.net These amidation reactions are fundamental in medicinal chemistry for synthesizing compounds with potential biological activity. A direct coupling between the carboxylic acid and an amine using standard coupling agents is also a widely used method.

| Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product |

| This compound | Primary or Secondary Amine | Activating agent (e.g., SOCl₂) then amine, or peptide coupling agents | 5-Bromo-2-fluoro-N-substituted-nicotinamide |

This table illustrates a general scheme for amidation reactions.

Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom at the C-5 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity order of halogens in these reactions typically follows I > Br > Cl, making the C-Br bond at position 5 a reliable and selective reaction site over the more inert C-F bond. wikipedia.org

Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are commonly employed. In a Suzuki reaction, the brominated pyridine is coupled with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.orgnih.gov This method is widely used to synthesize biaryl compounds.

The Sonogashira coupling reaction joins the this compound derivative with a terminal alkyne, also using a palladium catalyst, typically with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This reaction is highly effective for installing alkynyl groups onto the pyridine ring. For some complex substrates, bromo-intermediates are essential for successful Sonogashira couplings where chloro-analogues might fail. researchgate.net These cross-coupling methodologies provide a robust platform for elaborating the core structure of this compound into a diverse range of more complex molecules. soton.ac.uk

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-Aryl-2-fluoronicotinic acid |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄, CuI, Et₃N | 5-Alkynyl-2-fluoronicotinic acid |

This table summarizes common cross-coupling reactions involving the bromine moiety.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound and its derivatives are excellent substrates for these transformations. smolecule.com The bromine atom at the 5-position serves as an effective leaving group in these reactions. smolecule.com

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with an organic halide. Derivatives of this compound readily undergo Suzuki-Miyaura coupling. For instance, the bromine at the 5-position can be replaced by various aryl or heteroaryl groups through reaction with the corresponding boronic acids in the presence of a palladium catalyst, such as Pd(dppf)Cl2. vulcanchem.comnih.gov This method is instrumental in creating biaryl structures, which are central to drug discovery. vulcanchem.com The reactivity of the bromine atom is generally higher than that of chlorine in similar dihalogenated pyridines, allowing for selective coupling.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.org Bromo-substituted intermediates of nicotinic acid derivatives have been shown to be necessary for Sonogashira-type alkynylation reactions, highlighting the utility of the bromo functionality in this compound for introducing alkynyl groups. researchgate.net This reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. nih.gov this compound derivatives can be subjected to Buchwald-Hartwig amination to introduce various amine functionalities. google.com This transformation is crucial for the synthesis of many biologically active compounds.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org While specific examples with this compound are not extensively detailed in the provided results, the general reactivity of aryl bromides in Heck reactions suggests its potential as a substrate. unishivaji.ac.inmdpi.com

Cyanation: The introduction of a cyano group can be achieved through palladium-catalyzed cyanation. This reaction converts the C-Br bond to a C-CN bond, providing a valuable intermediate for further transformations. For instance, a practical synthesis of a pharmaceutical intermediate involved a palladium-catalyzed cyanation/reduction sequence on a related chloro-substituted azaindole. researchgate.netacs.org

Table 1: Examples of Palladium-Catalyzed Coupling Reactions with Bromo-Pyridine Derivatives

| Coupling Reaction | Reactant 1 (Bromo-Pyridine Derivative) | Reactant 2 | Catalyst/Reagents | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-Pyrrolyl-indazole | nih.gov |

| Suzuki-Miyaura | 3',5'-Dibromopyridinium N-(2'-azinyl)aminide | Aryl/heteroaryl boronic acids | Not specified | 3-Aryl-5'-bromopyridinium N-(2'-pyrazinyl)aminide | beilstein-journals.org |

| Sonogashira | 5-Bromo-2'-deoxyuridine | Terminal alkyne | K₂PdCl₄, S-Phos, n-Bu₄N⁺OH⁻ | C5-alkynyl-2'-deoxyuridine | nih.gov |

| Buchwald-Hartwig | This compound derivative | Amine | Pd₂(dba)₃/xantphos, Cs₂CO₃ | Aminated nicotinic acid derivative | google.com |

| Heck | Bromoarenes | n-Butylacrylate | Pd(dba)₂, P(o-Tol)₃, NaOAc | Arylated acrylate | unishivaji.ac.in |

Other Transition Metal-Catalyzed Coupling Reactions

Besides palladium, other transition metals like nickel and copper are also effective in catalyzing coupling reactions involving bromo-pyridines.

Nickel-Catalyzed Coupling: Nickel catalysts can be employed for cross-coupling reactions, sometimes offering different reactivity or being more cost-effective than palladium. For example, nickel-catalyzed coupling of α-bromo-α-fluoroketones with arylboronic acids has been reported to be an efficient method for synthesizing α-fluoroketones. nih.gov In some cases, nickel catalysis can activate C-F bonds while leaving C-Br bonds intact, or vice-versa, allowing for orthogonal coupling strategies. nii.ac.jpbeilstein-journals.org A nickel-catalyzed oxidative decarboxylative annulation has been developed for synthesizing heterocycle-containing phenanthridinones, where bromo-substituted 2-fluoronicotinic carboxylates are tolerated. nih.gov

Copper-Catalyzed Coupling: The bromine substituent on the pyridine ring is known to be amenable to copper-catalyzed C-C and C-N coupling reactions. ossila.com

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally electron-deficient, which makes electrophilic aromatic substitution more challenging compared to benzene. However, the presence of activating groups or specific reaction conditions can facilitate such reactions. evitachem.com For halogenated pyridines like this compound, the electron-withdrawing nature of the halogens and the carboxylic acid group further deactivates the ring towards electrophilic attack. Nonetheless, electrophilic substitution can occur under specific conditions. vulcanchem.comsmolecule.com The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

Radical Reactions and Their Applications

Radical reactions offer alternative pathways for the functionalization of this compound. For instance, bromination of related fluoropyridines can be achieved using N-bromosuccinimide (NBS) under radical conditions, typically initiated by AIBN. vulcanchem.com This suggests that further radical transformations at other positions of the this compound ring system could be possible.

Derivatization for Enhanced Biological and Material Science Applications

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules with potential applications in various fields.

By leveraging the reactivity of the bromo and fluoro substituents, a wide array of novel heteroaromatic derivatives can be synthesized. For example, 5-bromo-2-fluoropyridine, a closely related compound, is used to synthesize heteroaromatic and aniline (B41778) derivatives of piperidines as potent ligands for vesicular acetylcholine (B1216132) transport. chemicalbook.com It is also a precursor for inhibitors of the main protease of SARS-CoV-2 and indoleamine-2,3-dioxygenase-1 in cancer immunotherapy. ossila.com The differential reactivity of the C-Br and C-F bonds allows for sequential, site-selective introduction of different functionalities, leading to complex molecular architectures.

Organometallic compounds can be prepared from organic halides through reaction with metals. libretexts.org While specific examples of organometallic complex formation directly from this compound were not prominent in the search results, the C-Br bond can, in principle, be used to form organometallic reagents, such as Grignard or organolithium reagents, under appropriate conditions. libretexts.org These reagents are powerful intermediates for forming new carbon-carbon bonds. msu.edu Furthermore, the nitrogen atom of the pyridine ring can act as a ligand to coordinate with various metal centers, leading to the formation of organometallic complexes with potential catalytic or material science applications. Pyridine derivatives are known to form stable complexes with palladium, which can be used as catalysts in reactions like the Sonogashira coupling. wikipedia.org

Structural Characterization and Crystallographic Studies of 5 Bromo 2 Fluoronicotinic Acid and Its Complexes

Single-Crystal X-Ray Diffraction Analysis of 5-Bromo-2-fluoronicotinic Acid Monohydrate

The crystalline form of this compound as a monohydrate has been subject to detailed single-crystal X-ray diffraction analysis, providing a comprehensive understanding of its three-dimensional structure. researchgate.netugr.es

A study published in Zeitschrift für Kristallographie - New Crystal Structures reports that this compound monohydrate crystallizes in an orthorhombic system with the space group P2 1 2 1 2 1. researchgate.net The asymmetric unit consists of one molecule of this compound and one water molecule. researchgate.net The crystallographic data, including unit cell dimensions, were determined at a temperature of 150(2) K. researchgate.net

Table 1: Crystal Data and Structure Refinement for this compound Monohydrate

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₅BrFNO₃ |

| Formula Weight | 237.02 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

Molecular Conformation and Geometry

The single-crystal X-ray diffraction study reveals that the this compound molecule is nearly planar. researchgate.net The planarity is a common feature in substituted pyridine (B92270) derivatives and influences the compound's packing and intermolecular interactions. smolecule.com The bond lengths observed in the crystal structure are consistent with those of analogous halogenated nicotinic acids. researchgate.netvulcanchem.com For instance, the C-Br bond length is reported as 1.888 Å and the C-F bond length is 1.334 Å. vulcanchem.com

Intermolecular Interactions and Hydrogen Bonding Networks

Intermolecular hydrogen bonds play a crucial role in stabilizing the crystal lattice of this compound monohydrate. The analysis shows hydrogen bonding between the carboxylic acid groups and the water molecules of hydration. Specifically, hydrogen bonds of the type O—H⋯N connect the molecules to form infinite chains. researchgate.net Additionally, a one-dimensional water molecular chain is formed through O1W—H1WA⋯O1W hydrogen bonds, which are further linked by O1—H1⋯O1W and O1W—H1WB⋯N1 hydrogen bonds, resulting in a three-dimensional supramolecular structure. researchgate.net

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: For analogous compounds like 5-bromo-2-fluoroaniline, both ¹H NMR and ¹³C NMR spectra have been recorded, which are essential for confirming the molecular structure. nih.gov In the case of this compound, ¹H NMR would show signals corresponding to the protons on the pyridine ring, and ¹³C NMR would provide information on each carbon atom in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying functional groups. For halogenated benzoic acids, variations in the carbonyl stretching frequencies (typically in the range of 1680–1720 cm⁻¹) can be observed, which are influenced by hydrogen-bonding interactions. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as vibrations associated with the C-Br and C-F bonds. smolecule.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₆H₃BrFNO₂, corresponding to a molecular weight of approximately 220.00 g/mol . scbt.com

Computational Chemistry and In Silico Structural Analysis

Computational methods, particularly Density Functional Theory (DFT), are instrumental in complementing experimental data and providing deeper insights into the electronic properties of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure

DFT calculations can be employed to predict molecular geometries, vibrational frequencies, and electronic properties of compounds like this compound. researchgate.netresearchgate.net For similar molecules, DFT studies have been used to investigate the optimized molecular geometry and normal mode wavenumbers. researchgate.net Such computational modeling can also predict bond angles and torsional strain, which is valuable for understanding the molecule's conformational preferences.

Furthermore, DFT calculations can elucidate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov The energy gap between HOMO and LUMO is an important parameter for assessing the chemical reactivity and stability of the molecule. nih.gov Natural Bond Orbital (NBO) analysis, another computational technique, can be used to investigate intramolecular charge transfer and the stabilizing interactions within the molecule. nih.gov

Molecular Dynamics Simulations of Conformational Landscape

The structural and dynamic properties of this compound have been elucidated through detailed crystallographic analysis. Research has successfully determined the crystal structure of this compound monohydrate, providing significant insights into its solid-state conformation and intermolecular interactions.

A notable study revealed that this compound crystallizes with one water molecule to form a monohydrate, C₆H₅BrFNO₃. Current time information in Kent, GB. The crystallographic data, determined by X-ray diffraction, indicate that the compound belongs to the orthorhombic crystal system with the space group P 2₁ 2₁ 2₁. Current time information in Kent, GB.longdom.org The asymmetric unit of the crystal is composed of one molecule of this compound and one water molecule. Current time information in Kent, GB.

The pyridine ring of the molecule is nearly co-planar. The key bond lengths for the halogen substituents have been measured, with the C—F bond length at approximately 1.334 Å and the C—Br bond length at 1.888 Å. Current time information in Kent, GB. X-ray diffraction analysis confirmed that the carboxylic acid group is protonated, while the nitrogen atom of the pyridine ring is not. Current time information in Kent, GB.

The crystal structure is stabilized by a robust network of hydrogen bonds. A one-dimensional chain of water molecules is formed via O—H···O hydrogen bonds. These water chains then link the this compound molecules through O—H···O and O—H···N hydrogen bonds, where the carboxylic acid donates a proton to a water molecule, and the water molecule, in turn, donates a proton to the pyridine nitrogen. This intricate network of interactions results in the formation of a three-dimensional supramolecular architecture. Current time information in Kent, GB. This type of hydrogen bonding between carboxylic acid groups and water molecules is crucial for stabilizing the crystal lattice.

Interactive Table: Crystallographic Data for this compound Monohydrate

| Parameter | Value | Reference |

| Formula | C₆H₅BrFNO₃ | Current time information in Kent, GB. |

| Crystal System | Orthorhombic | Current time information in Kent, GB. |

| Space Group | P 2₁ 2₁ 2₁ | Current time information in Kent, GB.longdom.org |

| a (Å) | 3.9894(4) | Current time information in Kent, GB. |

| b (Å) | 13.6128(11) | Current time information in Kent, GB. |

| c (Å) | 14.7495(12) | Current time information in Kent, GB. |

| V (ų) | 801.00(12) | Current time information in Kent, GB. |

| Z | 4 | Current time information in Kent, GB. |

| Rgt(F) | 0.0213 | Current time information in Kent, GB. |

| wRref(F²) | 0.0465 | Current time information in Kent, GB. |

| Temperature (K) | 150(2) | Current time information in Kent, GB. |

While detailed crystallographic data provide a static picture of this compound in the solid state, understanding its behavior in different environments requires an analysis of its conformational flexibility. As of now, specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not widely available in published literature. MD simulations are a powerful tool for exploring the conformational landscape of a molecule by simulating its atomic motions over time. researchgate.net

However, the conformational landscape of related nicotinic acid derivatives has been investigated using other computational methods, such as Density Functional Theory (DFT). dergipark.org.trresearchgate.net These studies provide a framework for how the conformational preferences of this compound could be theoretically assessed. The primary conformational flexibility in this molecule arises from the rotation of the carboxylic acid group relative to the plane of the pyridine ring.

Theoretical studies on molecules like nicotinic acid and 2-fluoronicotinic acid have focused on determining the stability of different conformers, particularly the E (trans) and Z (cis) forms, which are defined by the orientation of the carboxylic O-H bond relative to the C=O bond. researchgate.net For nicotinic acid, the E conformer is found to be more stable. researchgate.net

A common computational technique to explore the conformational landscape is the potential energy surface (PES) scan. uni-muenchen.devisualizeorgchem.comresearchgate.net This method involves systematically changing a specific geometric parameter, such as the dihedral angle between the carboxylic acid group and the pyridine ring, and calculating the energy at each step. researchgate.netrsc.org The resulting energy profile reveals the low-energy (stable) conformations and the energy barriers for rotation between them. For instance, in a study of nicotinic acid ethyl ester, a potential energy curve was computed by scanning the CCC=O torsion angle to identify the most stable conformers. researchgate.net Similar DFT-based approaches could be applied to this compound to predict its torsional strain and the rotational barrier of the carboxylic acid group, providing valuable insights into its dynamic behavior in the absence of direct MD simulation data.

Applications of 5 Bromo 2 Fluoronicotinic Acid in Advanced Chemical Synthesis

Utilization as a Building Block in Complex Molecule Synthesis

The unique arrangement of functional groups on the 5-bromo-2-fluoronicotinic acid scaffold makes it a valuable starting material for constructing intricate molecular architectures. The carboxylic acid provides a handle for forming amides and esters, while the bromo and fluoro substituents on the electron-deficient pyridine (B92270) ring allow for various substitution and coupling reactions.

Halogenated nicotinic acids are established scaffolds in medicinal chemistry, and this compound serves as a key intermediate in the development of new therapeutic agents. fluoromart.com The core structure, a 5-bromo-2-fluoro-pyridine, is utilized in the synthesis of a range of APIs. For instance, this structural motif is a component in molecules designed as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 (IDO1) inhibitors for cancer immunotherapy. chemicalbook.com

The strategic placement of halogens influences the molecule's pharmacokinetic and pharmacodynamic properties. Patent literature documents the use of related isomers, such as 2-bromo-5-fluoro-nicotinic acid, as starting materials in multi-step syntheses of pharmaceutical compounds, underscoring the commercial relevance of this class of molecules in drug development. smolecule.com The synthesis of Sotorasib, an FDA-approved drug for non-small cell lung cancer, begins with a related compound, 2,6-dichloro-5-fluoro-nicotinic acid, highlighting the importance of fluorinated nicotinic acids in creating targeted therapies. nih.gov

Table 1: Examples of Related Fluoronicotinic Acid Derivatives in API Synthesis

| Starting Material/Scaffold | Resulting Compound/Target Class | Therapeutic Area |

|---|---|---|

| 5-Bromo-2-fluoropyridine | Neuropeptide Y Receptor Y5 Inhibitors | Various |

| 5-Bromo-2-fluoropyridine | SARS-CoV-2 Major Protease Inhibitors | Antiviral |

| 5-Bromo-2-fluoropyridine | Indoleamine-2,3-Dioxygenase-1 (IDO1) Inhibitors | Cancer Immunotherapy |

This table presents applications of the core scaffold or closely related derivatives.

In the field of agricultural science, fluorinated and brominated pyridines are crucial for creating modern pesticides and herbicides. fluoromart.com While direct examples for this compound are specific, its structural analogs are well-represented in agrochemical synthesis. For example, 5-Bromo-2-chloronicotinic acid, a closely related analog, is used to prepare phenyl esters that function as herbicides.

Furthermore, the 5-bromo-2-fluoro substitution pattern is found in intermediates for potent agrochemicals. The compound 5-bromo-2-fluorobenzeneboronic acid is a key precursor in the manufacture of non-ester pyrethroid compounds, which are effective pesticides. google.com The general class of fluoronicotinic acids is recognized for its utility in producing a range of agricultural chemicals. fluoromart.comsmolecule.com

Role in the Synthesis of Heterocyclic Compounds

This compound is itself a functionalized heterocycle and serves as a powerful tool for constructing more complex heterocyclic systems. The bromine atom at the 5-position is particularly useful as it can act as a leaving group in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. smolecule.comsmolecule.com This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling chemists to link the pyridine ring to other aromatic or heterocyclic moieties. smolecule.com

For example, the related scaffold 5-Bromo-2-fluoropyridine is used to synthesize complex heteroaromatic derivatives, including piperidines and benzofurano[3,2-d]pyrimidin-2-one inhibitors. chemicalbook.com These reactions demonstrate the utility of the bromo-fluoropyridine core in building diverse and functionally rich heterocyclic structures that are often central to bioactive molecules. smolecule.com

Development of Advanced Materials

The electronic properties conferred by the halogen substituents on the pyridine ring make this compound and its derivatives attractive for applications in materials science.

The electron-deficient nature of the fluoropyridine ring makes it an excellent building block for organic semiconductors used in electronic devices. chemicalbook.com The related compound, 5-bromo-2-fluoropyridine, has been identified as an ideal component for synthesizing host materials for Organic Light-Emitting Diodes (OLEDs). chemicalbook.com Specifically, it was used to create a host material named 5-(5-(2,4,6-triiso-propylphenyl)pyridin-2-yl)-5H-benzo[d]benzo- google.comchemuniverse.comimidazo[1,2-a]imidazole. chemicalbook.com The general class of fluorinated pyridines is actively explored for its potential in organic electronics. smolecule.com This suggests that this compound could be derivatized into monomers for creating materials with tailored electronic and optical properties. smolecule.com

Halogenated aromatic carboxylic acids can serve as monomers in the synthesis of specialty polymers. Analogs of this compound have been used in this capacity. For instance, 6-Bromo-2-chloronicotinic acid can function as a monomer to create polymers with specific, tailored properties. Additionally, related 5-halonicotinic acids have been employed in the synthesis of coordination polymers, which are metal-organic frameworks with diverse network topologies. researchgate.net The related building block, 5-bromo-2-fluoropyrimidine, which features the same para-positioned halogens, is noted for its utility in synthesizing linear macromolecules through stepwise processes. ossila.com These examples highlight the potential of the this compound structure as a monomer for advanced polymer synthesis.

Medicinal Chemistry and Biological Research Applications of 5 Bromo 2 Fluoronicotinic Acid Derivatives

Design and Synthesis of Pharmacologically Active Compounds

The chemical versatility of 5-bromo-2-fluoronicotinic acid allows it to serve as a key building block in the synthesis of complex molecules with potential therapeutic applications. The carboxylic acid group can be readily converted into esters, amides, or hydrazides, while the pyridine (B92270) ring can participate in various coupling reactions, leading to a wide array of derivatives.

While direct studies on this compound derivatives as α-glucosidase or urease inhibitors are not extensively documented in the reviewed literature, the potential of the halogenated nicotinic acid scaffold is evident from research on related compounds.

α-Glucosidase Inhibitors: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Research into novel nicotinic acid derivatives has shown promise in this area. For instance, a library of nicotinic acid derivatives modified at the 6-position with (thio)ether functionalities yielded compounds with significant α-glucosidase inhibitory activity, with IC₅₀ values comparable to the standard drug acarbose nih.gov. Mechanistic studies revealed these compounds act as noncompetitive inhibitors nih.gov. Furthermore, a study on 5-amino-nicotinic acid derivatives identified a compound with a fluorine substituent as having the highest inhibitory activity against both α-glucosidase and α-amylase, suggesting that the electron-withdrawing nature of fluorine can be beneficial for activity researchgate.net. These findings highlight the potential of the nicotinic acid core, and specifically fluorine substitution, in designing new α-glucosidase inhibitors.

Urease Inhibitors: Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in infections by pathogens like Helicobacter pylori. The inhibition of urease is a target for developing new antimicrobial agents. Studies on related heterocyclic compounds have shown that halogen substitution can be a key factor in inhibitory potency. For example, in a series of 5-aryl-1,2,4-triazole-3-thiones, derivatives with bromo-substituted rings were found to be more active urease inhibitors than their chlorinated or fluorinated counterparts. Similarly, 4-bromophenylboronic acid has been identified as a potent urease inhibitor and also demonstrated antibacterial properties against ureolytic bacteria nih.govnih.gov. This suggests that the bromo-substituent on the this compound scaffold could be advantageous for designing novel urease inhibitors.

The development of new antimicrobial agents is crucial to combat rising antibiotic resistance. Halogenated heterocyclic compounds are a well-established class of molecules with antimicrobial properties. While specific derivatives synthesized directly from this compound were not prominent in the reviewed literature, related structures show significant activity. For example, derivatives of 5-fluorouracil, a fluorinated pyrimidine, have been synthesized and shown to possess considerable activity against both Gram-positive and Gram-negative bacteria nih.gov. Another study on 5-Fluoro-isatin thiosemicarbazone derivatives demonstrated that these compounds exhibit potent antimicrobial effects, with some showing better activity than positive control antibiotics . The 5-bromo-2-fluoropyridine core, which forms the basis of this compound, is used as a scaffold for various active pharmaceutical ingredients, in part because the fluorine and bromine atoms offer different reactivity for subsequent chemical modifications ossila.com. These examples underscore the potential of using the this compound backbone to generate novel antimicrobial candidates.

The 5-bromo-pyridine scaffold is a key feature in several potent anticancer agents. A notable example involves a series of novel 5-bromo-7-azaindolin-2-one derivatives, which are structurally related to nicotinic acid. These compounds were designed, synthesized, and evaluated for their in vitro antitumor activity. Many of the synthesized derivatives exhibited broad-spectrum antitumor potency superior to the established drug Sunitinib. The most active compound, 23p , showed IC₅₀ values between 2.357 and 3.012 μM against HepG2, A549, and Skov-3 cancer cell lines, representing an 8- to 11-fold greater potency than Sunitinib in the same assays mdpi.com.

| Compound | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Skov-3 (Ovarian Cancer) |

|---|---|---|---|

| 23p | 2.357 | 2.895 | 3.012 |

| Sunitinib (Reference) | 26.594 | 31.036 | 25.418 |

Similarly, research on other related structures, such as 5-bromoindole-2-carboxylic acid derivatives, has led to the development of potent EGFR tyrosine kinase inhibitors, which are effective in suppressing the growth of various human cancer cell lines nih.gov. The presence of fluorine in anticancer drugs is also well-established; for instance, 5-fluoroindole-2-carboxylic acid was found to inhibit the APE1 enzyme with an IC₅₀ of 10 μM, targeting a protein often elevated in cancers nih.gov. These findings strongly support the use of the this compound scaffold as a promising starting point for the development of novel anticancer therapeutics.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, the interplay between the halogen substituents and modifications to the carboxylic acid group is critical.

The presence and position of halogen atoms on a drug molecule can significantly affect its pharmacological properties, including potency, selectivity, and metabolic stability.

Fluorine: The 2-fluoro substituent on the nicotinic acid ring is particularly significant. Due to its high electronegativity and small size, fluorine can alter the acidity of nearby functional groups, form strong bonds with carbon, and participate in hydrogen bonding, thereby enhancing binding affinity to target proteins. The C-F bond is also metabolically stable, which can protect the molecule from oxidative degradation by metabolic enzymes, often leading to improved bioavailability and a longer duration of action nih.gov. In some 5-amino-nicotinic acid derivatives, a fluorine substituent was found to enhance inhibitory activity against α-glucosidase researchgate.net.

Bromine: The 5-bromo substituent also plays a crucial role. Its larger size and polarizability compared to fluorine can lead to different types of interactions with a biological target, such as halogen bonding. In some classes of enzyme inhibitors, like certain urease inhibitors, bromo-substitution has been shown to confer higher potency compared to fluoro- or chloro-substitution. Furthermore, the bromine atom serves as a useful synthetic handle, readily participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), which allows for the straightforward introduction of diverse chemical groups to explore the SAR of the 5-position of the pyridine ring ossila.com.

The carboxylic acid group at the 3-position of the pyridine ring is a key site for modification to generate derivatives with diverse biological activities. Converting the carboxylic acid to other functional groups, such as amides or esters, is a common strategy to alter a compound's physicochemical properties and its interaction with biological targets.

For example, the esterification or amidation of a carboxylic acid removes its ability to act as a hydrogen bond donor and eliminates its negative charge at physiological pH. This can be used to probe the importance of these features for biological activity. If activity is lost upon conversion to an amide or ester, it strongly suggests the carboxylic acid group is involved in a critical hydrogen bond or ionic interaction with the target receptor.

A practical application of this modification is seen in the synthesis of the pesticide nicofluprole, which uses 5-bromo-2-chloronicotinic acid, a close analog of this compound, as a starting material. In the synthesis, the carboxylic acid is converted into an N-cyclopropyl amide. This transformation is essential for the final compound's biological activity, demonstrating how modification of the carboxylic acid group is a critical step in converting the initial scaffold into a potent bioactive agent guidechem.com. This highlights the importance of exploring various amide and ester derivatives of this compound to discover new pharmacologically active compounds.

Radiosynthesis and Radiolabeling Applications

The structural features of this compound make it a valuable scaffold for the development of radiolabeled compounds for positron emission tomography (PET) imaging. The presence of a fluorine atom allows for the introduction of the positron-emitting isotope fluorine-18 ([¹⁸F]), which is a widely used radionuclide in clinical and preclinical PET studies due to its favorable decay characteristics. nih.gov

The radiosynthesis of derivatives of this compound can be achieved through several strategies. One common approach is nucleophilic aromatic substitution (SNAr) on the pyridine ring. nih.gov In this method, a precursor molecule is synthesized where the 2-position is substituted with a good leaving group, such as a nitro group or a trimethylammonium salt. This precursor can then be reacted with [¹⁸F]fluoride to introduce the radioisotope. The electron-withdrawing nature of the pyridine ring nitrogen and the carboxylic acid group facilitates this nucleophilic substitution reaction. nih.gov

Another potential strategy for radiolabeling is through isotopic exchange, where the non-radioactive ¹⁹F atom in this compound is exchanged with [¹⁸F]. However, this method often results in low specific activity, which may not be suitable for all imaging applications.

Once radiolabeled, derivatives of this compound can be used as prosthetic groups for the radiolabeling of larger biomolecules, such as peptides and proteins. nih.gov The carboxylic acid functional group provides a convenient handle for conjugation to amino groups on these biomolecules through the formation of an amide bond. This approach allows for the development of targeted PET tracers for a wide range of biological targets. For example, a radiolabeled derivative could be conjugated to a peptide that specifically binds to a receptor that is overexpressed in cancer cells, enabling the non-invasive imaging of tumors.

The general scheme for the radiosynthesis of an [¹⁸F]-labeled this compound derivative and its subsequent conjugation to a biomolecule is outlined below:

| Step | Description |

| 1. Precursor Synthesis | Synthesis of a suitable precursor with a leaving group at the 2-position of the pyridine ring. |

| 2. Radiofluorination | Nucleophilic substitution of the leaving group with [¹⁸F]fluoride. |

| 3. Purification | Purification of the [¹⁸F]-labeled intermediate using techniques such as HPLC. |

| 4. Activation | Activation of the carboxylic acid group of the radiolabeled intermediate (e.g., conversion to an active ester). |

| 5. Bioconjugation | Reaction of the activated radiolabeled intermediate with a biomolecule (e.g., peptide, antibody). |

| 6. Final Purification | Purification of the final radiolabeled bioconjugate. |

Molecular Docking and In Silico Screening for Target Identification

Molecular docking and in silico screening are powerful computational tools used in drug discovery to predict the binding affinity and orientation of small molecules to a protein target. mdpi.com These methods can be applied to derivatives of this compound to identify potential biological targets and to guide the design of more potent and selective inhibitors.

The process of molecular docking involves computationally placing a ligand (in this case, a derivative of this compound) into the binding site of a protein and evaluating the interactions between them. nih.gov The pyridine ring of the nicotinic acid scaffold can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, with amino acid residues in the binding pocket. nih.gov The bromo and fluoro substituents can also contribute to the binding affinity and selectivity through halogen bonding and other interactions.

Virtual screening involves docking a large library of compounds against a specific protein target to identify potential hits. researchgate.net This approach can be used to screen libraries of this compound derivatives against a panel of known drug targets to identify novel therapeutic applications. The results of virtual screening can then be used to prioritize compounds for experimental testing.

While specific molecular docking studies on this compound are not widely reported, studies on structurally related compounds, such as 5-bromoindole-2-carboxylic acid derivatives, have demonstrated the utility of this approach. d-nb.infonih.govresearchgate.netresearchgate.net These studies have shown that the bromo-substituted aromatic ring can form key interactions with protein targets, leading to potent inhibitory activity.

Based on the structural similarity to other known enzyme inhibitors and receptor ligands, derivatives of this compound could potentially target a range of proteins. A hypothetical in silico screening of a library of this compound amides could identify potential interactions with the following protein families:

| Potential Protein Target Family | Rationale for Targeting | Key Interactions |

| Kinases | Many kinase inhibitors contain a pyridine or similar heterocyclic core. | Hydrogen bonding with the hinge region, hydrophobic interactions in the ATP-binding pocket. |

| Dehydrogenases | Nicotinic acid is a precursor to NAD, a cofactor for many dehydrogenases. | Interactions with the NAD-binding domain. |

| G-protein coupled receptors (GPCRs) | Nicotinic acid itself is a ligand for a GPCR (GPR109A). | Ionic interactions with charged residues, hydrogen bonding with polar residues. |

| Nuclear Receptors | Some nuclear receptor ligands possess a carboxylic acid moiety for interaction with key residues. | Hydrogen bonding with the ligand-binding domain, hydrophobic interactions. |

Prodrug Strategies and Bioconjugation with this compound Scaffolds

Prodrug strategies are employed to improve the pharmacokinetic and pharmacodynamic properties of a drug, such as its solubility, stability, and bioavailability. nih.gov For this compound, the carboxylic acid group is a prime site for prodrug modification.

Esterification of the carboxylic acid to form an ester prodrug is a common strategy to increase the lipophilicity of a compound, which can enhance its absorption across biological membranes. nih.gov For instance, the conversion of nicotinic acid to its myristyl ester, myristyl nicotinate, results in a more lipophilic compound with altered hydrolysis kinetics. tandfonline.com Similarly, ester prodrugs of this compound could be designed to have varying rates of hydrolysis, allowing for controlled release of the active parent drug in the body.

Another prodrug approach involves the formation of amide linkages. The carboxylic acid can be coupled with an amino acid or a small peptide to create a prodrug that may be selectively cleaved by proteases at the target site. This can lead to targeted drug delivery and reduced systemic side effects.

Bioconjugation involves the covalent attachment of a molecule to a larger biomolecule, such as a protein, antibody, or oligonucleotide. The purpose of bioconjugation can be to create a targeted drug delivery system, a diagnostic agent, or a tool for biological research. The carboxylic acid of this compound is a versatile functional group for bioconjugation. It can be activated and then reacted with primary amines on a biomolecule to form a stable amide bond.

The pyridine ring itself can also be a site for bioconjugation, although this is less common. The nitrogen atom in the pyridine ring can be quaternized to introduce a positive charge, which can then be used for electrostatic interactions or further chemical modification.

The table below summarizes potential prodrug and bioconjugation strategies for this compound:

| Strategy | Modification | Rationale | Potential Application |

| Ester Prodrug | Conversion of the carboxylic acid to an ester. | Increased lipophilicity, improved membrane permeability, controlled release. | Oral drug delivery, topical drug delivery. |

| Amide Prodrug | Formation of an amide with an amino acid or peptide. | Targeted cleavage by specific enzymes (e.g., proteases). | Targeted cancer therapy. |

| Bioconjugation | Amide bond formation with a lysine residue on a protein. | Targeted delivery of the molecule to a specific tissue or cell type. | Antibody-drug conjugates, targeted imaging agents. |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Methodologies

While 5-Bromo-2-fluoronicotinic acid is commercially available, the development of more efficient, scalable, and sustainable synthetic routes remains a key research objective. Current methodologies often rely on multi-step processes that may involve harsh reagents. Future research will likely focus on late-stage functionalization techniques that allow for the direct and selective introduction of the bromo and fluoro groups onto a pre-existing nicotinic acid core.

Potential avenues for exploration include:

Direct C-H Functionalization: Investigating catalytic systems that can selectively brominate and fluorinate the pyridine (B92270) ring at the C5 and C2 positions, respectively.

Flow Chemistry: Developing continuous flow processes to improve reaction efficiency, safety, and scalability, minimizing the handling of hazardous intermediates.

Biocatalysis: Exploring enzymatic routes for the synthesis, which could offer high selectivity and milder reaction conditions.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Research Challenges |

| Improved Multi-step Synthesis | Utilizes known chemical transformations. | Often requires harsh conditions, may have moderate overall yield. |

| Late-Stage C-H Functionalization | Increases synthetic efficiency, allows for rapid library generation. | Achieving high regioselectivity on the electron-deficient pyridine ring. |

| Continuous Flow Chemistry | Enhanced safety, improved heat and mass transfer, easier scale-up. | Requires specialized equipment and process optimization. |

| Enzymatic Synthesis | High selectivity, environmentally benign conditions. | Limited availability of suitable enzymes, substrate scope may be narrow. |

Development of Advanced Catalytic Systems for Derivatization

The true potential of this compound lies in its capacity to serve as a versatile building block. The development of advanced catalytic systems is crucial for selectively modifying its structure to create a diverse range of derivatives. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. cas.cnpolyu.edu.hk

Future research in this area will likely concentrate on:

Chemoselective Catalysis: Designing catalysts that can selectively activate the C-Br bond for cross-coupling without disturbing the C-F bond or other positions on the ring.

Photoredox Catalysis: Utilizing visible light-driven catalytic cycles to enable novel transformations and functionalizations under mild conditions. researchgate.net

Directed C-H Activation: Using the carboxylic acid group as a directing group to functionalize other C-H bonds on the pyridine ring, providing access to derivatives that are otherwise difficult to synthesize. nih.gov

The table below outlines potential catalytic derivatization reactions.

| Reaction Type | Catalyst System | Target Functional Group | Potential Application of Derivative |

| Suzuki Coupling | Palladium(0) or Palladium(II) complexes with phosphine (B1218219) ligands | Aryl, Heteroaryl, Alkyl | Bioactive molecules, Organic electronics |

| Sonogashira Coupling | Palladium/Copper co-catalysis | Alkynyl | Molecular wires, Functional materials |

| Buchwald-Hartwig Amination | Palladium complexes with specialized ligands | Amino, Amido | Pharmaceuticals, Agrochemicals |

| C-H Arylation | Palladium(II) with directing group assistance | Aryl at C4 or C6 | Complex organic scaffolds |

High-Throughput Screening of this compound Derivatives for Bioactivity

High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly test thousands to millions of compounds for a specific biological activity. ufl.eduresearchwithrowan.com By creating a chemical library of derivatives from this compound, researchers can screen for novel bioactive molecules. The presence of fluorine is known to enhance properties like metabolic stability and binding affinity, making these derivatives particularly interesting for pharmaceutical research. nih.gov

Future HTS campaigns could focus on:

Kinase Inhibitors: Many successful kinase inhibitors feature a substituted pyridine core. Derivatives could be screened against panels of kinases to identify new inhibitors for cancer therapy.

Antimicrobial Agents: The discovery of new antibiotics is a global health priority. Libraries of this compound amides and esters could be screened against multidrug-resistant bacteria and fungi.

GPCR Ligands: G-protein coupled receptors are a major class of drug targets. HTS can identify derivatives that act as agonists or antagonists for specific receptors.

A particularly promising technique for screening fluorinated compounds is the FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening) method, a 19F-NMR-based approach that offers significant advantages in identifying hits from complex mixtures. adelphi.edu

Applications in Supramolecular Chemistry and Metal-Organic Frameworks (MOFs)

The rigid structure and defined coordination vectors of this compound make it an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) and other supramolecular assemblies. researchgate.net MOFs are crystalline, porous materials with applications in gas storage, separation, and catalysis. nih.gov

Research has already demonstrated that the related 5-bromonicotinic acid can form novel MOFs with interesting photoluminescent and magnetic properties. rsc.org The introduction of a fluorine atom in this compound is expected to impart unique properties to the resulting MOFs, such as:

Enhanced Hydrophobicity: The C-F bond can increase the material's stability in the presence of moisture. rsc.org

Modified Pore Chemistry: The fluorine atoms lining the pores can alter the framework's affinity for specific guest molecules, enhancing selectivity in gas separation applications. rsc.orgnih.gov

Tunable Electronic Properties: The electron-withdrawing nature of fluorine can influence the electronic properties of the framework, which is relevant for catalytic and sensing applications.

Future work will involve synthesizing and characterizing new MOFs using this compound with various metal ions and exploring their performance in applications like carbon capture, hydrogen storage, and heterogeneous catalysis.

Integration into Nanotechnology and Materials Science

The functional groups of this compound offer a means to anchor the molecule onto the surface of nanoparticles, thereby modifying their properties and creating functional nanomaterials. researchgate.net The carboxylic acid can strongly bind to the surface of metal oxide nanoparticles (e.g., iron oxide, titanium dioxide), while the fluorinated pyridine ring provides a functional interface with the surrounding environment. nih.gov

Emerging applications in this domain include:

Surface-Functionalized Nanoparticles: Using the acid to coat nanoparticles for improved biocompatibility, targeted drug delivery, or as contrast agents in bio-imaging. nih.gov The functionalized surface can be further modified via cross-coupling at the bromine site.

Organic Electronics: Incorporating derivatives into organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the fluorinated aromatic system can influence charge transport properties and device stability.

Smart Materials: Developing polymers and materials that incorporate the this compound moiety to create surfaces with tunable properties, such as hydrophobicity or selective binding capabilities.

The ability to create well-defined molecular layers on surfaces is critical for advancing many areas of nanotechnology, and this compound represents a valuable tool for achieving this. researchgate.net

Q & A

Q. What are the recommended methodologies for synthesizing 5-bromo-2-fluoronicotinic acid?

Synthesis typically involves halogenation or cross-coupling reactions. For example, fluorination or bromination of nicotinic acid derivatives can be achieved using halogenating agents like or -containing reagents under controlled conditions. Boronic acid intermediates (e.g., 5-bromo-2-fluoropyridine-3-boronic acid) may facilitate Suzuki-Miyaura coupling for functionalization . Purity optimization requires column chromatography or recrystallization, with purity verification via HPLC (>95% purity standards are common in reagent catalogs) .

Q. How can researchers characterize this compound’s structural and electronic properties?

- X-ray crystallography : Resolves crystal structure and hydrogen-bonding networks (e.g., monohydrate form with ) .

- NMR spectroscopy : , , , and NMR (where applicable) confirm substituent positions and electronic effects.

- Mass spectrometry : Validates molecular weight (, exact mass: ~218.95) and fragmentation patterns .

Q. What are the critical storage and handling protocols for this compound?

Store at 0–6°C in airtight, light-protected containers to prevent degradation. Use inert atmospheres (e.g., nitrogen) during reactions to avoid moisture sensitivity. Safety protocols include PPE (gloves, goggles) and fume hoods due to potential irritancy .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its reactivity in supramolecular chemistry?

The monohydrate crystal structure reveals planar molecular arrangements stabilized by O–H···O and C–H···F hydrogen bonds. This lattice rigidity may affect solubility and intermolecular interactions in coordination polymers or metal-organic frameworks (MOFs). Synchrotron XRD or DFT calculations can model these interactions .

Q. What strategies address regioselectivity challenges during fluorination/bromination of nicotinic acid derivatives?

- Directing groups : Use –COOH or –B(OH) groups to orient halogenation at the 2- or 5-positions.

- Catalytic systems : Pd/Cu catalysts in cross-coupling reactions improve selectivity for fluorinated pyridines .

- Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent polarity to favor desired isomers.

Q. How do electronic effects of bromine and fluorine substituents impact the compound’s acidity and reactivity?

Fluorine’s electronegativity increases the acidity of the carboxylic group (pKa ~2.5–3.0), while bromine’s inductive effect enhances electrophilic substitution at the 5-position. Computational studies (e.g., Hammett σ constants) quantify these effects, guiding derivatization for drug discovery .

Methodological Challenges and Solutions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for halogenated nicotinic acids?

Q. What are the limitations of using this compound in peptide coupling or bioconjugation?

Bromine may sterically hinder amide bond formation. Workarounds include:

- Activation : Use EDCI/HOBt or DCC to enhance carboxylic acid reactivity.

- Protection/deprotection : Temporarily mask –COOH with tert-butyl groups during coupling .

Key Research Applications

- Medicinal chemistry : Serves as a precursor for kinase inhibitors or fluorinated drug candidates.

- Materials science : Functionalizes conductive polymers via halogen-directed cross-coupling .

Critical Gaps in Literature

- Limited data on long-term stability under varying pH/temperature.

- Mechanistic studies on fluorine’s role in bioactivity are needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.